molecular formula C8H8ClN3O B1433742 5-Chloro-N-cyclopropylpyrazine-2-carboxamide CAS No. 1416176-75-4

5-Chloro-N-cyclopropylpyrazine-2-carboxamide

Cat. No.: B1433742
CAS No.: 1416176-75-4
M. Wt: 197.62 g/mol
InChI Key: XAIIIVQUOANWQN-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopropylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H8ClN3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.

Major Products Formed

Scientific Research Applications

5-Chloro-N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide involves its interaction with bacterial enzymes. It is believed to inhibit the activity of fatty acid synthase I (FAS I), an enzyme crucial for the synthesis of fatty acids in bacteria. By inhibiting FAS I, the compound disrupts the production of essential lipids, leading to bacterial cell death. The molecular targets include the active sites of FAS I, where the compound binds and prevents the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-phenylpyrazine-2-carboxamide
  • 5-Chloro-N-benzylpyrazine-2-carboxamide
  • 3-Chloro-N-cyclopropylpyrazine-2-carboxamide

Uniqueness

5-Chloro-N-cyclopropylpyrazine-2-carboxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological assays compared to its phenyl or benzyl counterparts. The cyclopropyl group can enhance the compound’s binding affinity to its target enzymes, leading to improved antimicrobial activity .

Properties

IUPAC Name

5-chloro-N-cyclopropylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-4-10-6(3-11-7)8(13)12-5-1-2-5/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIIIVQUOANWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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